molecular formula C21H15N3O2 B8756734 1H-Pyrrole-2,5-dione, 3-(1H-indol-3-yl)-4-(1-methyl-1H-indol-3-yl)- CAS No. 133052-89-8

1H-Pyrrole-2,5-dione, 3-(1H-indol-3-yl)-4-(1-methyl-1H-indol-3-yl)-

Cat. No.: B8756734
CAS No.: 133052-89-8
M. Wt: 341.4 g/mol
InChI Key: SEAKDKTVXBDRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-2,5-dione, 3-(1H-indol-3-yl)-4-(1-methyl-1H-indol-3-yl)- is a useful research compound. Its molecular formula is C21H15N3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrole-2,5-dione, 3-(1H-indol-3-yl)-4-(1-methyl-1H-indol-3-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole-2,5-dione, 3-(1H-indol-3-yl)-4-(1-methyl-1H-indol-3-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

133052-89-8

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C21H15N3O2/c1-24-11-15(13-7-3-5-9-17(13)24)19-18(20(25)23-21(19)26)14-10-22-16-8-4-2-6-12(14)16/h2-11,22H,1H3,(H,23,25,26)

InChI Key

SEAKDKTVXBDRHV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-bromo-3-(1H-indol-3-yl)-maleinimide used as starting material is prepared as follows: A solution of 49.3 mmol ethyl magnesium bromide in 30 ml tetrahydrofuran is mixed with a solution of 5.8 g (49.5 mmol) indole in 50 ml toluene. The reaction mixture is stirred for 1 hour at ambient temperature, a solution of 2.5 g (9.8 mmol) dibromomaleinimide in 20 ml tetrahydrofuran/50 ml toluene is then slowly added dropwise thereto and heated under reflux for 30 hours. After cooling, the reaction mixture is decomposed with a saturated aqueous solution of ammonium chloride, the products are extracted with ethyl acetate and the organic phase is subsequently dried over anhydrous sodium sulphate. After evaporation, the red residue obtained is triturated with a little dichloromethane, filtered off with suction and dried in a vacuum at 0.1 Torr and 70° C. There are obtained 2.2 g (75% of theory) of orange-coloured product; m.p. 196° C.; RF=0.35 (hexane/ethyl acetate 1:1 v/v).
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49.3 mmol
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5.8 g
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30 mL
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50 mL
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2.5 g
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20 mL
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hexane ethyl acetate
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